molecular formula C10H14ClN5S B279877 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B279877
M. Wt: 271.77 g/mol
InChI Key: MGDLTCJXARJPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, also known as CMPT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity to normal cells, which may limit its therapeutic potential. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the identification of the specific molecular targets of this compound, which may lead to the development of more targeted cancer therapies. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer treatments, as well as its potential for the treatment of other diseases.

Synthesis Methods

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can be synthesized using several methods, including the reaction of 4-chloro-3-methyl-1H-pyrazole with isobutyl isothiocyanate, followed by cyclization with hydrazine hydrate and sodium hydroxide. Another method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with isobutylamine, followed by reaction with thiosemicarbazide and sodium hydroxide. Both methods have been used to produce this compound with high yields and purity.

Scientific Research Applications

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor xenografts in mice, making it a promising candidate for further research in cancer treatment.

Properties

Molecular Formula

C10H14ClN5S

Molecular Weight

271.77 g/mol

IUPAC Name

3-(4-chloro-1-methylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H14ClN5S/c1-6(2)4-16-9(12-13-10(16)17)8-7(11)5-15(3)14-8/h5-6H,4H2,1-3H3,(H,13,17)

InChI Key

MGDLTCJXARJPCY-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C

Origin of Product

United States

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